N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(24-23-26-25-20(30-23)14-28-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOAVLOXBOIQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group is introduced via nucleophilic substitution reactions, where phenol derivatives react with suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely, such as temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives with alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
Recent studies have indicated that derivatives of oxadiazoles, including compounds similar to N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide, exhibit significant anticonvulsant properties. For instance, research has shown that certain oxadiazole derivatives can effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management .
2. Allosteric Modulation of Receptors
The compound may act as an allosteric modulator for various G protein-coupled receptors (GPCRs), particularly the metabotropic glutamate receptors. Allosteric modulators have been identified as promising candidates for treating neurological disorders such as anxiety and depression. The unique binding sites on these receptors allow for enhanced selectivity and reduced side effects compared to traditional agonists .
Research indicates that this compound may influence several biological pathways:
- Neuroprotection : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease by modulating excitotoxicity and inflammation pathways .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a study published in ResearchGate, researchers synthesized several oxadiazole derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test. Among them, derivatives similar to this compound showed significant efficacy compared to standard drugs like phenytoin, indicating their potential for further development as anticonvulsants .
Case Study 2: Neuroprotective Effects
A study focusing on the neuroprotective properties of xanthene derivatives highlighted the ability of compounds similar to this compound to reduce neuronal death in models of Parkinson's disease. The mechanism was attributed to modulation of glutamate signaling pathways and reduction of oxidative stress .
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole-Xanthene Hybrids
The following table summarizes key structural analogs, their substituents, and reported bioactivities:
Key Differences and Implications
- Oxadiazole vs. Thiadiazole : The substitution of oxygen with sulfur in thiadiazole derivatives (e.g., compounds in ) enhances lipophilicity and may improve membrane permeability, contributing to antitumor efficacy.
- Xanthene vs. Carbazole Cores : Xanthene-based compounds (e.g., carboxyxanthones) exhibit antiallergic properties , whereas carbazole-linked oxadiazoles (e.g., ) show stronger antibacterial activity. This suggests the xanthene moiety in the target compound may favor interactions with eukaryotic targets (e.g., enzymes or receptors).
Research Findings on Related Compounds
Antimicrobial Activity of Oxadiazole Derivatives
Compounds with 1,3,4-oxadiazole rings and aromatic substituents (e.g., carbazole or phenoxymethyl) exhibit broad-spectrum antimicrobial activity. For example:
- 4b, 4d, 4e (carbazole-oxadiazoles): MIC values of 2–8 μg/mL against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
Anticancer Potential of Heterocyclic Hybrids
- Thiadiazole-carbazole hybrids (1d, 1e) demonstrated selective cytotoxicity against leukemia (K562) and colon cancer (HCT-8) cells, with IC₅₀ values comparable to 5-FU . This supports the hypothesis that the target compound’s xanthene-oxadiazole scaffold could similarly target cancer cell proliferation.
Enzymatic Interactions
Xanthene-carboxamide derivatives may interact with xanthine oxidase (XO), as seen in structurally related 5-substituted isoxazole-3-carboxamides . For example:
Biological Activity
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a xanthene core linked to an oxadiazole moiety. The molecular formula is with a molecular weight of 336.34 g/mol. The presence of both the xanthene and oxadiazole rings suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound display efficacy against various bacterial strains, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases .
Analgesic Activity
The analgesic effects of compounds containing the oxadiazole structure have been documented in several studies. For instance, some derivatives were shown to enhance morphine analgesia in animal models, suggesting that this compound may also modulate pain pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signal transduction pathways involved in inflammation and pain perception .
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in inflammatory processes and pain signaling .
Study 1: Antimicrobial Screening
A study conducted on various oxadiazole derivatives demonstrated that certain modifications enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could be a candidate for further development as an antimicrobial agent.
Study 2: Analgesic Properties
In a controlled experiment assessing the analgesic effects of xanthene derivatives in mice, it was found that those treated with this compound exhibited reduced pain response compared to controls. This suggests a potential role in pain management therapies.
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be approached via coupling reactions between functionalized oxadiazole and xanthene-carboxamide precursors. A validated method involves:
- Step 1: Synthesis of the oxadiazole core using cyclization of phenoxymethyl-substituted hydrazides with appropriate carbonyl reagents under acidic conditions.
- Step 2: Coupling the oxadiazole intermediate with 9H-xanthene-9-carboxylic acid via carbodiimide-mediated amidation (e.g., dicyclohexylcarbodiimide in DMF) .
- Critical Parameters:
- Yield Optimization: High yields (≥85%) are achievable with stoichiometric control and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, xanthene aromatic protons typically resonate at δ 6.8–8.2 ppm, while oxadiazole protons appear as singlets near δ 8.5 ppm .
- IR: Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) groups validate functional groups .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves stereoelectronic effects. Monoclinic systems (space group P21/c) are common for xanthene derivatives, with lattice parameters a = 8–10 Å, b = 12–15 Å, c = 10–12 Å .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or cellular models. To address this:
- Controlled Replication: Standardize protocols (e.g., MIC assays for antimicrobial activity vs. IC50 in cancer cell lines) .
- Mechanistic Profiling: Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways and identify off-target effects.
- Data Cross-Validation: Compare results with structurally analogous compounds (e.g., anthraquinone derivatives) to isolate structure-activity relationships .
Q. What experimental strategies can elucidate the compound’s reactivity under varying pH and temperature conditions?
Methodological Answer:
- pH-Dependent Stability:
- Hydrolysis Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. Oxadiazole rings are prone to hydrolysis under alkaline conditions .
- Thermal Analysis:
- Redox Reactivity:
- Cyclic Voltammetry: Identify oxidation potentials (e.g., xanthene moieties oxidize near +1.2 V vs. Ag/AgCl) .
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?
Methodological Answer:
- Regioselective Coupling: Use directing groups (e.g., nitro or methoxy substituents) to steer oxadiazole formation .
- Purification: Employ gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol to isolate the desired product .
- In Situ Monitoring: Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding affinity with enzymes (e.g., topoisomerase II for anticancer activity). Parameters: grid size = 25 ų, exhaustiveness = 20 .
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
